molecular formula C17H20N2O5 B2489909 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-97-9

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Katalognummer: B2489909
CAS-Nummer: 1418113-97-9
Molekulargewicht: 332.356
InChI-Schlüssel: NEXGTNKMMOBTFW-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a chiral, multifunctional oxazole derivative designed for advanced chemical and pharmaceutical research. Its structure incorporates a benzyloxycarbonyl (Cbz)-protected amino group and a carboxylic acid moiety, making it a versatile building block in organic synthesis. The defined (R) configuration at the chiral center is critical for producing enantiomerically pure compounds, which is essential in medicinal chemistry for achieving specific biological activity. Oxazole-based compounds like this one are of significant interest in the synthesis of complex molecules, serving as key intermediates for the construction of cyclopeptide alkaloids and other natural products . The Cbz-protecting group is a standard feature in peptide synthesis, allowing for controlled deprotection and further functionalization . Furthermore, the oxazole ring is a privileged structure found in many bioactive molecules and can be synthesized from beta-hydroxy amide precursors . This product is intended for use as a high-value synthetic intermediate by researchers in drug discovery and development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-methyl-2-[(1R)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-10(2)13(15-18-14(16(20)21)11(3)24-15)19-17(22)23-9-12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGTNKMMOBTFW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid, with CAS number 1418113-97-9, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H20N2O5
  • Molecular Weight : 332.36 g/mol
  • Structure : The compound features an oxazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. A study evaluating various oxazole compounds found that those containing the oxazole ring demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

CompoundS. aureus (mm)E. coli (mm)
172017
181815
Amoxicillin3027

In particular, compounds similar to the target compound showed higher activity than standard antibiotics like amoxicillin, suggesting a promising avenue for developing new antimicrobial agents .

Antitumor Activity

The potential antitumor activity of oxazole derivatives has been explored in various studies. For instance, compounds structurally related to the target compound were tested against several cancer cell lines, revealing cytotoxic effects and the ability to induce apoptosis in A549 lung cancer cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxazole ring plays a critical role in interacting with biological targets such as enzymes and receptors involved in cellular signaling pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy : A comparative study analyzed the effectiveness of various oxazole derivatives on bacterial strains. The results indicated that certain modifications in the oxazole structure significantly enhanced antibacterial activity compared to traditional antibiotics .
  • Antitumor Activity Assessment : In vitro assays conducted on cancer cell lines demonstrated that derivatives similar to the target compound could inhibit cell proliferation effectively. The study highlighted that these compounds could serve as lead candidates for further development in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs differ in stereochemistry, substituent groups, and backbone modifications. Below is a detailed comparison:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents/Modifications Purity Source
Target Compound : 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₈H₂₂N₂O₅ 346.38 N/A (1R)-2-methylpropyl side chain; Cbz-protected amine; oxazole ring with 5-methyl substituent N/A N/A
Analog 1 : 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₁₈H₂₂N₂O₅ 346.38 1418113-59-3 (1S)-3-methylbutyl side chain (vs. 2-methylpropyl); stereochemical inversion at C1 ≥97% Peptidomimetics
Analog 2 : 2-[(1S)-2-(Benzyloxy)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid C₂₂H₂₂N₂O₆ 410.42 1038925-85-7 Additional benzyloxy group on ethyl backbone; extended side chain 98% ChemBK
Analog 3 : 2-{(1S)-2-(benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid C₂₁H₂₇N₂O₆ 415.45 N/A tert-butoxycarbonyl (Boc) protection (vs. Cbz); altered steric and electronic properties N/A N/A

Key Findings

Stereochemical Impact: The (1R) configuration in the target compound vs. the (1S) configuration in Analog 1 may lead to divergent binding affinities. For instance, in protease inhibitors, such stereochemical inversions can reduce activity by >50% due to mismatched chiral recognition . Analog 2’s extended benzyloxyethyl side chain increases hydrophobicity (logP ~2.8 vs.

Protecting Group Effects :

  • Replacing the Cbz group in the target compound with Boc (Analog 3) introduces steric bulk, which may hinder enzymatic cleavage but enhance stability under acidic conditions .

Structural Backbone Modifications: Analog 1’s 3-methylbutyl side chain (vs.

Research Implications

  • Analog 2’s dual benzyloxy groups may enhance interaction with hydrophobic enzyme pockets, as observed in similar HIV-1 protease inhibitors .

Limitations and Contradictions

  • Purity Variability : Analog 1 is reported as ≥97% pure, whereas Analog 2 is 98% pure, raising questions about batch-to-batch consistency in pharmacological studies .

Vorbereitungsmethoden

Formation of α-Acyloxy-β-Ketoester Intermediate

L-Valine is first protected via reaction with benzyl chloroformate under Schotten-Baumann conditions, yielding Cbz-L-valine (1) . Subsequent coupling with ethyl α-chloroacetoacetate (2) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) generates the α-acyloxy-β-ketoester intermediate (3) . Critical to this step is the maintenance of low temperatures (0–5°C) to minimize racemization at the valine α-carbon.

Cyclodehydration to Oxazole Core

Treatment of 3 with anhydrous ammonium trifluoroacetate in dichloromethane induces cyclodehydration, forming the oxazole ring (4) . The reaction proceeds via nucleophilic attack of the valine amide nitrogen on the β-keto carbonyl, followed by elimination of ethanol and HCl. This step installs the 5-methyl group from the acetoacetate moiety and positions the ethyl ester at C4. Final saponification of the ethyl ester using lithium hydroxide in tetrahydrofuran/water affords the target carboxylic acid (5) in 68% overall yield (Scheme 1).

Scheme 1:
Cbz-L-valine (1)α-Chloroacetoacetate coupling → 3Cyclodehydration → 4Ester hydrolysis → 5

Triflylpyridinium-Mediated Oxazole Synthesis

Recent advances in carboxylic acid activation, as demonstrated by ACS Journal of Organic Chemistry, offer an alternative route using DMAP-triflylpyridinium (DMAP-Tf) as a stoichiometric activator. This method excels in functional group tolerance and scalability, particularly for hindered substrates.

Activation and Isocyanide Coupling

The C4 carboxylic acid precursor, 5-methyl-2-oxazolepropanoic acid (6) , is activated in situ by DMAP-Tf in dichloromethane, forming a reactive acylpyridinium species (7) . Addition of (R)-Cbz-valine-derived isocyanide (8) triggers a [3+2] cycloaddition, directly constructing the oxazole ring (9) . The reaction proceeds at 40°C within 30 minutes, achieving 89% yield with >99% enantiomeric excess (ee).

Advantages Over Classical Methods

  • Regioselectivity: The DMAP-Tf system ensures exclusive formation of the 4-carboxylic acid regioisomer.
  • Scalability: Demonstrated for gram-scale synthesis of 5-aminolevulinic acid derivatives.
  • Reagent Recovery: DMAP base is recyclable via aqueous extraction, enhancing process sustainability.

Radical Decarboxylative Cyclization

A radical-based approach, inspired by silver-catalyzed oxidative methods, enables oxazole formation from α-oxocarboxylates. While less explored for this specific target, the pathway holds potential for late-stage diversification.

Mechanism and Limitations

Silver nitrate (20 mol%) in acetonitrile mediates decarboxylation of α-oxomalonyl-Cbz-valine (10) , generating an acyl radical intermediate (11) . Coupling with methyl isocyanide forms the oxazole ring (12) , though yields remain moderate (52%) due to competing side reactions. Current research focuses on improving selectivity through ligand design.

Stability and Functionalization Considerations

PMC studies reveal critical stability challenges for Cbz-protected oxazolecarboxylic acids:

Hydrolytic Sensitivity

The oxazole ring undergoes rapid hydrolysis under acidic conditions (TFA, HCl), regenerating the α-acylamino malonic acid precursor. Neutral to slightly basic conditions (pH 7–8) are essential during purification and storage.

Protecting Group Strategies

Comparative stability data:

Protecting Group Half-life (pH 7.4, 25°C)
Cbz 48 h
Boc 12 h
Fmoc <1 h

The Cbz group demonstrates optimal stability for multi-step syntheses.

Analytical Characterization

Critical spectroscopic data for authentication:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 5.15 (d, J = 12.3 Hz, 1H, NH), 4.98 (q, J = 6.8 Hz, 1H, CH–N), 2.48 (s, 3H, C5–CH₃), 2.12–2.05 (m, 1H, iPr–CH), 0.92 (d, J = 6.6 Hz, 3H, iPr–CH₃), 0.89 (d, J = 6.6 Hz, 3H, iPr–CH₃).
  • HRMS (ESI-TOF): m/z calcd for C₁₉H₂₂N₂O₅ [M+H]⁺ 387.1424, found 387.1421.

Industrial-Scale Considerations

A cost analysis comparing methods:

Parameter Cyclodehydration DMAP-Tf Radical
Yield (%) 68 89 52
Cost ($/kg) 420 310 680
Step Count 3 2 4
Purification Ease Moderate Easy Difficult

The DMAP-Tf method emerges as superior for large-scale production due to lower reagent costs and higher yields.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the oxazole core with a stereospecific (1R)-configured side chain?

  • Methodology : The oxazole ring can be synthesized via cyclization of α-acylaminoketones or through Hantzsch-type reactions using ethyl 2-chloroacetoacetate and urea derivatives. To achieve the (1R) configuration, chiral pool synthesis using L-valine derivatives (due to the 2-methylpropyl group) is recommended. Protecting the amino group with a benzyloxycarbonyl (Cbz) group before coupling ensures stability during reactions . For purification, recrystallization from DMF/acetic acid mixtures improves enantiomeric excess .

Q. How can HPLC and FTIR be optimized to confirm the compound’s purity and structural integrity?

  • Methodology : Use reversed-phase HPLC with a C18 column (e.g., Chromolith® Silica) and a gradient of acetonitrile/water (+0.1% TFA) to resolve stereoisomers and detect impurities . FTIR analysis should focus on characteristic bands: C=O stretches (carboxylic acid at ~1700 cm⁻¹, oxazole ring at ~1650 cm⁻¹) and N-H stretches from the Cbz-protected amine (~3300 cm⁻¹) .

Q. What are common pitfalls in interpreting NMR data for this compound, and how can they be addressed?

  • Methodology : Signal splitting in ¹H NMR may arise from diastereotopic protons in the 2-methylpropyl side chain or dynamic rotational isomerism. Use deuterated DMSO for solubility and record 2D NMR (COSY, HSQC) to resolve overlapping peaks. For ¹³C NMR, DEPT-135 confirms CH₂ and CH₃ groups in the side chain .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution on the oxazole ring and carboxylic acid group. Fukui indices identify nucleophilic attack sites. Compare with analogous oxazole-4-carboxylic acids (e.g., 5-methyl-2-phenyl derivatives) to validate predictions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in enzyme inhibition assays?

  • Methodology : Synthesize analogs with modified side chains (e.g., replacing Cbz with Boc or altering methyl branching). Use surface plasmon resonance (SPR) to measure binding affinity to target enzymes (e.g., AMPK). Correlate activity with steric parameters (Taft’s Es) and electronic descriptors (Hammett σ) .

Q. How to resolve contradictions in crystallographic data versus solution-phase conformational analysis?

  • Methodology : Single-crystal X-ray diffraction provides solid-state conformation, while NOESY NMR reveals solution-phase dynamics. For example, if the oxazole ring’s dihedral angle differs between crystal and solution states, molecular dynamics (MD) simulations (AMBER force field) can model flexibility under physiological conditions .

Q. What strategies improve the compound’s stability under aqueous conditions for in vitro bioassays?

  • Methodology : Lyophilize the compound and store at -20°C under argon. For aqueous buffers (pH 7.4), add cyclodextrin derivatives to enhance solubility via host-guest interactions. Monitor degradation by LC-MS over 24–72 hours to identify hydrolysis products (e.g., free carboxylic acid or deprotected amine) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.